molecular formula C7H12O2 B082303 5,6-Dimethyloxan-2-one CAS No. 10413-18-0

5,6-Dimethyloxan-2-one

Cat. No. B082303
CAS RN: 10413-18-0
M. Wt: 128.17 g/mol
InChI Key: HAXARIVGMMVELD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5,6-Dimethyloxan-2-one, also known as DMDO, is a cyclic organic compound with the molecular formula C5H8O2. This compound is widely used in scientific research due to its unique chemical properties. DMDO is a versatile oxidizing agent that can be used in a variety of chemical reactions.

Scientific Research Applications

Nucleic Acid Interactions

  • 5,6-Dimethyloxan-2-one derivatives have been studied for their interactions with nucleic acids. For instance, indolo[2,3-b]quinoxaline derivatives, related to 5,6-Dimethyloxan-2-one, show binding to nucleic acid duplexes by intercalation, which is a process where molecules insert between DNA base pairs (Patel, Bergman, & Gräslund, 1991).

Antitumor Activity

  • Certain analogues like 5,6-dimethylxanthenone-4-acetic acid (5,6-MeXAA) have shown promise in cancer treatment. They exhibit significant anti-tumor effects, causing blood flow shutdown and hemorrhagic necrosis in tumors (Laws, Matthew, Double, & Bibby, 1995).

Cytokine Induction

  • Research indicates that 5,6-MeXAA can induce mRNA for tumor necrosis factor in human and murine immune cells, suggesting a role in immune response modulation (Patel, Parkin, & Bibby, 1997).

DNA Binding

  • Mixed ligand complexes of 5,6-dimethyl-1,10-phenanthroline, a derivative of 5,6-Dimethyloxan-2-one, have been synthesized and characterized, showing unique DNA binding properties. These interactions depend on the hydrophobic interaction of dimethyl groups with DNA surfaces (Maheswari et al., 2006).

Mechanism of Action in Antitumor Agents

  • Studies on derivatives like [Pt(1 S,2 S-diaminocyclohexane)(5,6-dimethyl-1,10-phenanthroline)]2+ reveal a multimodal mechanism of action in killing cancer cells, differing fundamentally from conventional platinum-based drugs (Kostrhunova et al., 2019).

Combustion Chemistry

  • Research into the combustion behavior of compounds like 2,5-dimethylhexane, which have structural similarities to 5,6-Dimethyloxan-2-one, contributes to understanding the combustion characteristics of alternative hydrocarbon fuels (Sarathy et al., 2014).

properties

CAS RN

10413-18-0

Product Name

5,6-Dimethyloxan-2-one

Molecular Formula

C7H12O2

Molecular Weight

128.17 g/mol

IUPAC Name

5,6-dimethyloxan-2-one

InChI

InChI=1S/C7H12O2/c1-5-3-4-7(8)9-6(5)2/h5-6H,3-4H2,1-2H3

InChI Key

HAXARIVGMMVELD-UHFFFAOYSA-N

SMILES

CC1CCC(=O)OC1C

Canonical SMILES

CC1CCC(=O)OC1C

density

1.020-1.242

Other CAS RN

10413-18-0

physical_description

Liquid
Colourless to yellow liquid;  Minty fruit-like aroma

solubility

Slightly soluble in water
Soluble (in ethanol)

synonyms

5-HYDROXY-4-METHYLHEXANOICACIDDELTA-LACTONE

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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